Antimicrobial agent-26

MRSA Pleuromutilin derivatives MIC comparison

Researchers evaluating pleuromutilin SAR or MRSA therapeutics face inconsistent potency and resistance profiles when using legacy compounds like tiamulin. Antimicrobial agent-26 resolves this with validated superiority: • 4-fold lower MIC (0.0625 vs 0.25 μg/mL) against MRSA ATCC 43300 • 1.86-fold greater in vivo bacterial clearance in murine systemic infection models • Reduced CYP3A4 inhibition (IC50 2.92 μg/mL) for cleaner combination study data Supplied as ≥98% pure solid with ambient shipping. Ideal as a benchmark reference for novel pleuromutilin derivative screening.

Molecular Formula C27H40N4O4S
Molecular Weight 516.7 g/mol
Cat. No. B12375060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial agent-26
Molecular FormulaC27H40N4O4S
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=NC=NC(=N4)N(C)C)C
InChIInChI=1S/C27H40N4O4S/c1-8-25(4)13-19(35-20(33)14-36-24-29-15-28-23(30-24)31(6)7)26(5)16(2)9-11-27(17(3)22(25)34)12-10-18(32)21(26)27/h8,15-17,19,21-22,34H,1,9-14H2,2-7H3/t16-,17+,19-,21+,22+,25-,26+,27+/m1/s1
InChIKeyPSVPMGVJHFKSEW-AMADDWLHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimicrobial Agent-26: Potent Pleuromutilin Derivative Targeting 50S Ribosomal Subunit with Mitigated Resistance Profile


Antimicrobial agent-26 is a synthetic pleuromutilin derivative that incorporates a 4-dimethylamino-1,3,5-triazine moiety in its side chain, distinguishing it structurally from both the natural product pleuromutilin and clinically approved pleuromutilin-class antibiotics such as tiamulin, valnemulin, and retapamulin [1]. This compound acts via the conserved pleuromutilin mechanism—binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit to inhibit protein synthesis—but achieves quantifiably superior potency and a reduced resistance-liability profile relative to in-class comparators [1]. Molecular modeling confirms a binding free energy of −10.6 kcal/mol to the 50S subunit, underscoring its enhanced target engagement [1].

Why Pleuromutilin-Class Compounds Including Tiamulin Cannot Simply Substitute Antimicrobial Agent-26 in Research Applications


Pleuromutilin derivatives exhibit steep structure-activity relationships wherein modest modifications to the C14 side chain profoundly alter antibacterial spectrum, potency, resistance frequency, and mammalian cytotoxicity [1]. Clinically available pleuromutilins such as tiamulin and valnemulin show restricted Gram-negative coverage and variable susceptibility to resistance mechanisms including target-site mutations and efflux pump upregulation [2]. Direct substitution of antimicrobial agent-26 with tiamulin or related in-class compounds would introduce uncontrolled variability in MIC values, resistance emergence rates, and in vivo therapeutic margins—each of which constitutes a critical experimental confounder in antimicrobial discovery and characterization studies [1].

Quantitative Differentiation Evidence: Antimicrobial Agent-26 Versus Closest In-Class Comparators


Superior Anti-MRSA Potency: Antimicrobial Agent-26 Achieves 4-Fold Lower MIC Than Tiamulin

Against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, antimicrobial agent-26 (compound 6d) exhibited an MIC of 0.0625 μg/mL compared to 0.25 μg/mL for the clinical pleuromutilin antibiotic tiamulin under identical broth microdilution conditions, representing a 4-fold potency advantage [1]. This head-to-head data demonstrates that the 4-dimethylamino-1,3,5-triazine side-chain modification confers quantifiably enhanced anti-staphylococcal activity relative to the established veterinary pleuromutilin comparator [1].

MRSA Pleuromutilin derivatives MIC comparison

Enhanced Anti-Streptococcal Activity: Antimicrobial Agent-26 Demonstrates 8-Fold Lower MIC Than Tiamulin Against Streptococcus pneumoniae

Against Streptococcus pneumoniae ATCC 49619, antimicrobial agent-26 (compound 6d) displayed an MIC of 0.03125 μg/mL, compared to 0.25 μg/mL for tiamulin—an 8-fold potency improvement [1]. This differential is particularly notable given that streptococcal infections represent a clinical area where existing pleuromutilins exhibit suboptimal activity, positioning antimicrobial agent-26 as a higher-potency alternative for Gram-positive respiratory pathogen research [1].

Streptococcus pneumoniae Pleuromutilin derivatives MIC comparison

Improved In Vivo Efficacy: Antimicrobial Agent-26 Achieves 1.86-Fold Greater Bacterial Load Reduction Than Tiamulin in Murine Systemic MRSA Infection

In a murine systemic infection model challenged with MRSA, antimicrobial agent-26 (compound 6d) administered intravenously at 20 mg/kg reduced bacterial burden by approximately 1.3 log10 CFU/mL, whereas tiamulin at the same dose achieved only a ~0.7 log10 CFU/mL reduction relative to the untreated control [1]. This 0.6 log10 differential corresponds to antimicrobial agent-26 achieving 1.86-fold greater bacterial clearance efficacy under identical dosing conditions [1].

In vivo efficacy MRSA infection model Pleuromutilin derivatives

Reduced CYP3A4 Inhibition Liability: Antimicrobial Agent-26 Exhibits Lower Drug-Drug Interaction Risk Profile

In CYP450 inhibition screening, antimicrobial agent-26 (compound 6d) demonstrated CYP3A4 inhibition with an IC50 of 2.92 μg/mL, which compares favorably to the more potent CYP3A4 inhibition observed with tiamulin in parallel assays [1]. The higher IC50 value indicates a reduced propensity for CYP3A4-mediated drug-drug interactions—a known liability of several clinically used pleuromutilins that restricts their co-administration with CYP3A4-metabolized therapeutics [1].

CYP3A4 inhibition Drug-drug interaction Pleuromutilin derivatives

Favorable Therapeutic Index: Antimicrobial Agent-26 Demonstrates Tolerable Cytotoxicity Profile with Acceptable Acute Oral Toxicity

Cytotoxicity evaluation in mammalian cell lines and acute oral toxicity assessment in mice revealed that antimicrobial agent-26 (compound 6d) possesses a tolerable toxicity profile that supports its promising therapeutic efficacy in vivo [1]. While pleuromutilins as a class exhibit selective toxicity due to structural differences between bacterial and eukaryotic ribosomes, the specific side-chain modification in antimicrobial agent-26 maintains this selectivity while delivering enhanced antibacterial potency [1].

Cytotoxicity Acute oral toxicity Therapeutic index

Mitigated Antibiotic Resistance Development: Antimicrobial Agent-26 Demonstrates Reduced Resistance Emergence Relative to Tiamulin

In serial passage resistance development studies, antimicrobial agent-26 (compound 6d) exhibited a lower propensity for resistance emergence compared to tiamulin, as evidenced by a slower rate of MIC elevation over successive bacterial generations [1]. This resistance-mitigation property is mechanistically supported by molecular docking analyses showing that the 4-dimethylamino-1,3,5-triazine moiety establishes additional hydrogen-bonding interactions with nucleotides in the 50S PTC, potentially raising the genetic barrier to resistance-conferring mutations [1].

Antibiotic resistance Resistance development Pleuromutilin derivatives

Validated Application Scenarios for Antimicrobial Agent-26 Based on Quantified Comparative Evidence


MRSA-Targeted Antibacterial Discovery and Lead Optimization Programs

For research programs focused on methicillin-resistant Staphylococcus aureus, antimicrobial agent-26 provides a validated tool compound with documented 4-fold superior MIC (0.0625 μg/mL) relative to tiamulin (0.25 μg/mL) against MRSA ATCC 43300 and 1.86-fold greater in vivo bacterial clearance in murine systemic infection models [1]. This compound is particularly suited as a benchmark reference for structure-activity relationship studies evaluating novel pleuromutilin derivatives or as a positive control in MRSA-focused screening cascades where superior potency translates to reduced compound consumption and expanded assay dynamic range [1].

Streptococcal Respiratory Pathogen Research Requiring Enhanced Gram-Positive Coverage

Antimicrobial agent-26 is an optimal selection for studies involving Streptococcus pneumoniae, where it demonstrates an 8-fold MIC advantage (0.03125 μg/mL) over tiamulin (0.25 μg/mL) [1]. This potency differential is particularly relevant for respiratory infection models requiring robust anti-streptococcal activity, enabling researchers to use lower compound concentrations while maintaining efficacy—a critical consideration for combination studies where multiple agents are evaluated simultaneously [1].

In Vivo Efficacy Studies in Murine Systemic Infection Models

Researchers conducting murine systemic MRSA infection experiments should prioritize antimicrobial agent-26 over tiamulin when bacterial clearance is the primary endpoint, based on the documented 1.3 log10 CFU/mL reduction (~1.86-fold superiority) achieved under identical 20 mg/kg IV dosing [1]. This validated in vivo differentiation supports antimicrobial agent-26 as a higher-sensitivity tool for detecting therapeutic effects in preclinical proof-of-concept studies and for establishing benchmark efficacy thresholds against which novel antibacterial candidates can be evaluated [1].

Drug-Drug Interaction and CYP450 Liability Assessment Studies

For research protocols requiring co-administration with CYP3A4-metabolized compounds or parallel CYP450 inhibition profiling, antimicrobial agent-26 offers a lower-liability alternative to tiamulin, with a measured CYP3A4 IC50 of 2.92 μg/mL indicating reduced potential for confounding drug-drug interactions [1]. This property makes antimicrobial agent-26 a preferred tool compound for combination therapy investigations, resistance modifier co-administration studies, and any experimental design where CYP450-mediated metabolic interference would compromise data interpretability [1].

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